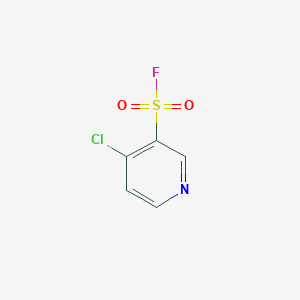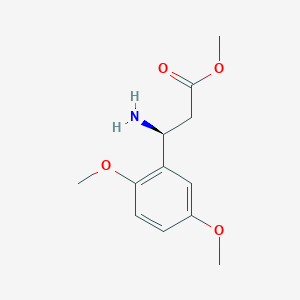
Methyl (s)-3-amino-3-(2,5-dimethoxyphenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (3S)-3-amino-3-(2,5-dimethoxyphenyl)propanoate is an organic compound that belongs to the class of amino acid derivatives It features a propanoate backbone with an amino group and a 2,5-dimethoxyphenyl group attached to the third carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-amino-3-(2,5-dimethoxyphenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethoxybenzaldehyde and an appropriate amino acid derivative.
Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 2,5-dimethoxybenzaldehyde with an amino acid derivative under acidic conditions.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Esterification: The final step involves esterification of the amine with methanol in the presence of an acid catalyst to form methyl (3S)-3-amino-3-(2,5-dimethoxyphenyl)propanoate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Methyl (3S)-3-amino-3-(2,5-dimethoxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The amino group can participate in substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amino acid derivatives.
科学的研究の応用
Methyl (3S)-3-amino-3-(2,5-dimethoxyphenyl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of methyl (3S)-3-amino-3-(2,5-dimethoxyphenyl)propanoate involves its interaction with specific molecular targets. The compound may act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Methylphenidate: A well-known stimulant used in the treatment of ADHD.
2,5-Dimethoxy-4-methylamphetamine (DOM): A psychedelic compound with structural similarities.
2,5-Dimethoxyphenylisopropylamine (DMA): Another compound with psychoactive properties.
Uniqueness
Methyl (3S)-3-amino-3-(2,5-dimethoxyphenyl)propanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an amino acid backbone with a 2,5-dimethoxyphenyl group makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C12H17NO4 |
|---|---|
分子量 |
239.27 g/mol |
IUPAC名 |
methyl (3S)-3-amino-3-(2,5-dimethoxyphenyl)propanoate |
InChI |
InChI=1S/C12H17NO4/c1-15-8-4-5-11(16-2)9(6-8)10(13)7-12(14)17-3/h4-6,10H,7,13H2,1-3H3/t10-/m0/s1 |
InChIキー |
AQVVTWZXHOOIAA-JTQLQIEISA-N |
異性体SMILES |
COC1=CC(=C(C=C1)OC)[C@H](CC(=O)OC)N |
正規SMILES |
COC1=CC(=C(C=C1)OC)C(CC(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


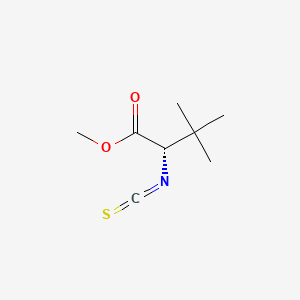
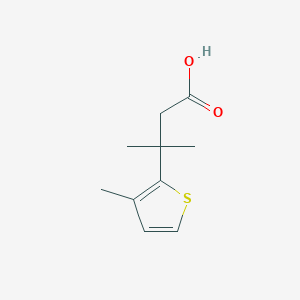
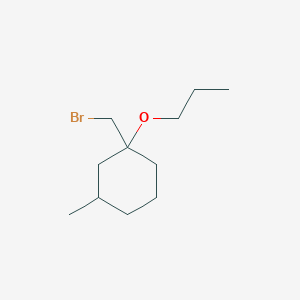
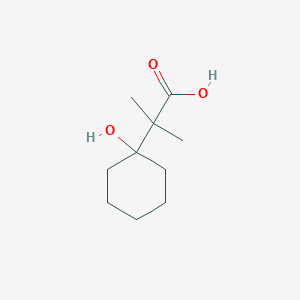

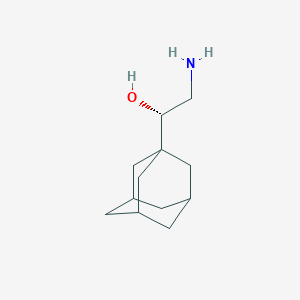
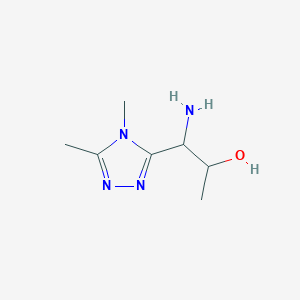
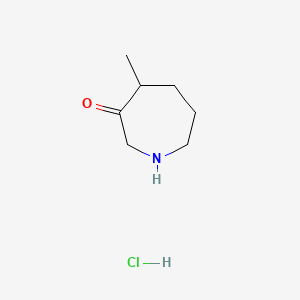
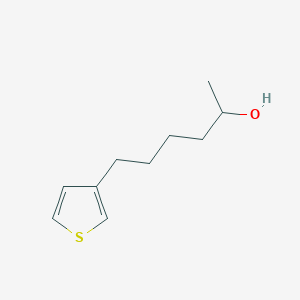
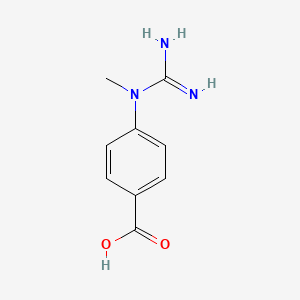
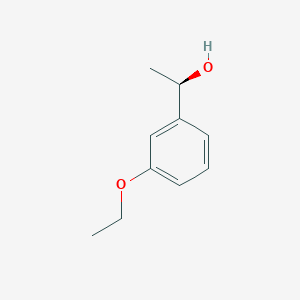
![Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride](/img/structure/B13621002.png)
![tert-butyl N-[2-amino-1-(2-fluorophenyl)ethyl]carbamate](/img/structure/B13621007.png)
